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Compound of Interest

Compound Name: Etravirine-d8

Cat. No.: B1140965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of

Etravirine-d8, a deuterated isotopologue of the non-nucleoside reverse transcriptase inhibitor

Etravirine. The inclusion of deuterium can offer advantages in pharmacokinetic and metabolic

profiling of the drug. This document outlines a plausible synthetic route based on established

methods for the synthesis of Etravirine and its deuterated analogues, complete with detailed

experimental protocols, quantitative data, and process visualizations.

Synthetic Strategy
The synthesis of Etravirine-d8 involves a convergent approach, wherein two key deuterated

aromatic intermediates are synthesized separately and then coupled to a central pyrimidine

core. The final steps involve bromination and amination to yield the target molecule.

The key deuterated intermediates are:

4-Amino-2,3,5,6-d4-benzonitrile

2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile

The overall synthetic workflow can be visualized as follows:
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Caption: Overall synthetic workflow for Etravirine-d8.

Experimental Protocols
The following protocols are based on established procedures for the synthesis of Etravirine and

its analogues, adapted for the preparation of the deuterated version.[1][2][3]

Synthesis of 4-Amino-2,3,5,6-d4-benzonitrile
This procedure is adapted from literature methods for the cyanation of haloanilines.[4]

Reaction Scheme:

4-Chloro-2,3,5,6-d4-aniline

4-Amino-2,3,5,6-d4-benzonitrile

Cyanation

Zn(CN)2, Pd(OAc)2,
 dppf, Zn, DMA
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Caption: Synthesis of deuterated aminobenzonitrile.

Procedure:

To a solution of 4-chloro-2,3,5,6-d4-aniline (1.0 eq) in dimethylacetamide (DMA) is added

zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), 1,1'-bis(diphenylphosphino)ferrocene

(dppf) (0.04 eq), and zinc powder (0.1 eq).

The reaction mixture is heated to 120 °C and stirred for 12 hours under an inert atmosphere.

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered

through a pad of celite.

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford 4-amino-

2,3,5,6-d4-benzonitrile.

Synthesis of 2,6-d2-4-hydroxy-3,5-bis(methyl-
d3)benzonitrile
The synthesis of this key intermediate starts from commercially available ortho-cresol-d7 and

involves multiple steps as outlined in patent literature.[4] The final step is a cyanation reaction.

Reaction Scheme (Final Step):

Deuterated Phenolic Precursor

2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile

Cyanation

Reagent for Cyanation
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Caption: Final step in deuterated cyanophenol synthesis.

Procedure (Conceptual): A detailed multi-step synthesis starting from ortho-cresol-d7 is

required to introduce the cyano group and modify the ring substitution to match the target

structure. The final cyanation step would likely involve the conversion of a suitable precursor,

such as a bromo or iodo-substituted deuterated phenol, using a cyanide source like copper(I)

cyanide or zinc cyanide with a palladium catalyst.

Synthesis of Etravirine-d8
This multi-step process involves the sequential reaction of the deuterated intermediates with a

pyrimidine core, followed by amination and bromination.

Workflow Diagram:
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Caption: Step-wise synthesis of Etravirine-d8.
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Procedure:

Step 1: Synthesis of Intermediate A

To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in acetone is added 2,6-d2-4-hydroxy-

3,5-bis(methyl-d3)benzonitrile (1.0 eq) and potassium carbonate (1.5 eq).

The mixture is refluxed for 6 hours.

After cooling, the solvent is removed under reduced pressure, and the residue is

partitioned between ethyl acetate and water.

The organic layer is washed with brine, dried, and concentrated to give Intermediate A.

Step 2: Synthesis of Intermediate B

To a solution of Intermediate A (1.0 eq) in N-methyl-2-pyrrolidone (NMP) is added 4-

amino-2,3,5,6-d4-benzonitrile (1.0 eq) and sodium hydride (1.2 eq) at 0 °C.

The reaction mixture is stirred at room temperature for 12 hours.

The reaction is quenched with water, and the product is extracted with ethyl acetate.

The organic layer is washed, dried, and concentrated to yield Intermediate B.

Step 3: Synthesis of Intermediate C (Ammonolysis)[3]

A mixture of Intermediate B (1.0 eq) and 25% aqueous ammonia in NMP is heated in a

microwave reactor at 130 °C for 15 minutes.

After cooling, water is added to precipitate the product.

The solid is filtered, washed with water, and dried to give Intermediate C.

Step 4: Bromination to Etravirine-d8[4]

To a cooled solution (0-5 °C) of Intermediate C (1.0 eq) in dichloromethane (DCM) is

added a solution of bromine (1.1 eq) in DCM.
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The reaction is stirred for 4 hours at this temperature.

The reaction is quenched with water and basified with 4 M NaOH solution.

Sodium metabisulfite solution is added to quench excess bromine.

The solid crude Etravirine-d8 is collected by filtration, washed with water, and dried.

Purification
Purification of the final compound is crucial to achieve the desired purity for research and

development purposes.

Purification Workflow:
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Caption: Purification workflow for Etravirine-d8.
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Procedure:[1][2]

The crude Etravirine-d8 is dissolved in a minimal amount of hot acetone (approximately 50-

55 °C).

The hot solution is filtered through a pad of celite to remove any insoluble impurities.

The filtrate is then concentrated under reduced pressure to about 20-30% of its original

volume.

Water is slowly added to the concentrated solution with stirring to induce precipitation.

The mixture is cooled in an ice bath to complete the precipitation.

The pure Etravirine-d8 is collected by filtration, washed with a cold mixture of acetone and

water, and dried under vacuum at 50-60 °C.

Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis and

purification of Etravirine-d8, based on reported yields and purities for the non-deuterated

analogue.

Table 1: Synthesis Step Summary
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Step
Starting
Material

Product
Reagent
s

Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

2,4,6-

Trichloro

pyrimidin

e

Intermedi

ate A

Deuterat

ed

Cyanoph

enol,

K₂CO₃

Acetone Reflux 6 ~85-90

2
Intermedi

ate A

Intermedi

ate B

Deuterat

ed

Aminobe

nzonitrile,

NaH

NMP RT 12 ~80-85

3
Intermedi

ate B

Intermedi

ate C
aq. NH₃ NMP

130

(MW)
0.25 ~85

4
Intermedi

ate C

Crude

Etravirine

-d8

Br₂ DCM 0-5 4 ~80

Table 2: Purification Data

Parameter Value

Starting Material Crude Etravirine-d8

Purification Method Recrystallization

Solvent System Acetone/Water

Final Yield ~90-95%

Purity (by HPLC) >99.5%

Conclusion
This technical guide provides a detailed and structured approach to the synthesis and

purification of Etravirine-d8. By leveraging established synthetic methodologies for the non-
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deuterated parent compound and incorporating deuterated starting materials, a robust and

reproducible process can be established. The provided protocols, data summaries, and

visualizations serve as a valuable resource for researchers and professionals in the field of

drug development and medicinal chemistry. It is important to note that all synthetic procedures

should be carried out by trained professionals in a controlled laboratory environment with

appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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